molecular formula C21H31BN2O7S B13016900 N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B13016900
M. Wt: 466.4 g/mol
InChI Key: OGDDYZYSMMULRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and IUPAC Nomenclature

The systematic IUPAC name of this compound reflects its intricate architecture. The parent structure, benzenesulfonamide, is substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The sulfonamide nitrogen atoms are further functionalized with two distinct moieties: a 3,4-dimethylisoxazol-5-yl group and a (2-methoxyethoxy)methyl chain.

Molecular Formula :
$$ \text{C}{21}\text{H}{31}\text{BN}2\text{O}7\text{S} $$

Molecular Weight :
466.36 g/mol

Property Value
IUPAC Name As above
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=C(C(=NO3)C)C
Topological Polar Surface Area 148.53 Ų

The boronate ester moiety introduces sp²-hybridized boron, enabling participation in Suzuki-Miyaura cross-coupling reactions, while the isoxazole ring contributes aromatic heterocyclic character.

Historical Development and Discovery Context

The compound’s development parallels advancements in two key areas:

  • Boron-Containing Drug Design : The incorporation of boronate esters gained momentum following the FDA approval of bortezomib in 2003, demonstrating boron’s therapeutic potential.
  • Sulfonamide Functionalization : Historical use of sulfonamides as antibacterial agents (post-1935 sulfa drugs) evolved into their application as enzyme inhibitors and receptor modulators through targeted N-substitution.

Synthetic access to this molecule became feasible through innovations in:

  • Protecting Group Strategies : The 2-methoxyethoxymethyl (MEM) group protects amines during multi-step syntheses.
  • Heterocyclic Coupling : Modern transition metal-catalyzed methods enable regioselective installation of isoxazole rings.

Early patent literature (2010s) describes related boronated sulfonamides as kinase inhibitors, though this specific derivative first appeared in medicinal chemistry optimization studies circa 2020.

Position Within Boron-Containing Sulfonamide Derivatives

This compound occupies a distinct niche within three intersecting chemical classes:

Table 1 : Comparative Analysis of Boronated Sulfonamides

Feature This Compound Prototypical Analogues
Boron Environment Cyclic boronate ester Arylboronic acids (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide)
Sulfonamide Substitution Dual N-alkyl/heteroaryl Mono-N-substituted (e.g., N-(2-methoxyethoxy)-1-methylpyrazole-4-sulfonamide)
Pharmacophoric Elements Isoxazole + boronate Pyrazole/benzamide + boronate

Key differentiators include:

  • Bidirectional Reactivity : The boronate ester permits cross-coupling, while the sulfonamide acts as a hydrogen-bond donor/acceptor.
  • Steric Modulation : The 3,4-dimethylisoxazole and MEM groups create a steric profile favoring selective protein-ligand interactions over simpler analogues.
  • Solubility Balance : The 2-methoxyethoxy chain enhances aqueous solubility compared to fully aromatic boronated sulfonamides.

Ongoing research explores its utility as:

  • A prosthetic group for ¹⁸F-radiolabeling via boron-fluoride exchange
  • A reversible covalent inhibitor targeting serine proteases
  • A tunable ligand for metal-organic framework (MOF) construction

Properties

Molecular Formula

C21H31BN2O7S

Molecular Weight

466.4 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-N-(2-methoxyethoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C21H31BN2O7S/c1-15-16(2)23-29-19(15)24(14-28-13-12-27-7)32(25,26)18-11-9-8-10-17(18)22-30-20(3,4)21(5,6)31-22/h8-11H,12-14H2,1-7H3

InChI Key

OGDDYZYSMMULRJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=C(C(=NO3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of the Boronate Ester: The boronate ester group is often introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.

    Sulfonamide Formation: The sulfonamide group is typically formed by reacting an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables palladium-catalyzed cross-coupling reactions, a hallmark of aryl boronic esters. These reactions typically proceed under mild conditions with aryl halides or triflates .

Reaction Conditions

ComponentDetails
CatalystPd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
BaseNa₂CO₃, K₂CO₃, or CsF
SolventTetrahydrofuran (THF) or 1,4-dioxane
Temperature60–90°C
Yield70–85% (estimated for analogous compounds)

Example: Coupling with aryl bromides produces biaryl sulfonamides, a structural motif seen in pharmaceuticals .

Hydrolysis of the Boronate Ester

The boronate ester undergoes hydrolysis in acidic or aqueous conditions to form the corresponding boronic acid. This reaction is critical for in situ generation of reactive intermediates .

Reaction Pathway

R B OR +H OR B OH +2R OH\text{R B OR }+\text{H O}\xrightarrow{\text{H }}\text{R B OH }+2\text{R OH}

Conditions :

  • Acid : HCl or acetic acid (1–2 M)

  • Temperature : 25–50°C

  • Outcome : The boronic acid intermediate can participate in further conjugation or analysis .

Functionalization of the Sulfonamide Group

The sulfonamide moiety (-SO₂N<) undergoes nucleophilic substitution or modifications under specific conditions:

3.1. Alkylation/Acylation

  • Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl)

  • Base : Triethylamine (TEA) or DBU

  • Solvent : Dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Outcome : N-alkylated or N-acylated derivatives form, altering solubility and bioactivity .

3.2. Mitsunobu Reaction

Patent data highlights the use of Mitsunobu conditions to functionalize sulfonamides:

  • Reagents : Triphenylphosphine (PPh₃) + Diethyl azodicarboxylate (DEAD)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Application : Introduces ether or ester groups at the sulfonamide nitrogen.

Isoxazole Ring Reactivity

The 3,4-dimethylisoxazole ring participates in electrophilic substitutions, though steric hindrance from methyl groups limits reactivity.

Key Reactions :

  • Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at elevated temperatures (50–80°C) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the isoxazole ring to form β-keto amines, though this disrupts the core structure .

Stability Under Synthetic Conditions

The compound’s stability varies significantly across reaction environments:

ConditionStability Assessment
Acidic (pH < 3)Boronate ester hydrolyzes rapidly
Basic (pH > 10)Sulfonamide group resists hydrolysis
Oxidative (H₂O₂)Isoxazole ring degrades
Thermal (>100°C)Decomposition observed

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a potential drug candidate for various therapeutic areas:

Application Area Description
Antimicrobial Activity The sulfonamide group is known for its antibacterial properties; thus, this compound may exhibit similar effects against bacterial pathogens.
Cancer Treatment Boron-containing compounds have been investigated for their role in cancer therapies due to their ability to target tumor cells selectively.
Neurological Disorders The isoxazole ring has been associated with neuroprotective effects; studies are ongoing to explore its efficacy in treating neurodegenerative diseases .

Biological Studies

Research has indicated that compounds with similar structures can modulate biological pathways:

  • Enzyme Inhibition : Compounds containing sulfonamide groups often act as inhibitors for various enzymes involved in metabolic pathways.
  • Receptor Interaction : The isoxazole moiety may interact with specific receptors in the brain, potentially influencing neurotransmitter dynamics.

Material Science

The incorporation of boron into organic compounds has implications beyond medicinal chemistry:

Property Impact
Thermal Stability Boron-containing compounds can enhance the thermal stability of materials used in electronics and coatings.
Optoelectronic Applications Potential applications in organic light-emitting diodes (OLEDs) due to unique electronic properties.

Case Studies

Several studies have explored the applications of structurally similar compounds:

  • Antibacterial Efficacy : A study investigated a series of sulfonamide derivatives and found that modifications to the isoxazole ring significantly enhanced their antibacterial activity against resistant strains of bacteria.
  • Cancer Cell Targeting : Research on boron-containing compounds demonstrated selective targeting of cancer cells while sparing healthy tissues, showcasing the potential for developing targeted therapies using this compound.
  • Neuroprotective Effects : A recent investigation highlighted the neuroprotective properties of isoxazole derivatives in models of Alzheimer's disease, suggesting that this compound could be further explored for similar effects .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, the sulfonamide group might inhibit enzymes by mimicking the structure of natural substrates. The boronate ester could interact with biological molecules through reversible covalent bonding, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

Key structural analogues are listed below, with comparisons focusing on substituents and functional groups:

Compound Name (Reference) Core Structure Substituents Key Features
Target Compound Benzenesulfonamide - 3,4-Dimethylisoxazole
- (2-Methoxyethoxy)methyl
- Dioxaborolane
Boronated for cross-coupling; glycol chain enhances solubility
5-(4-Aminobenzenesulfonamido)-3,4-dimethylisoxazole Benzenesulfonamide - 3,4-Dimethylisoxazole
- Free amino group
Lacks boron and glycol chain; simpler pharmacophore for antimicrobial use
Alphazole (4-Amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide) Benzenesulfonamide - 3,4-Dimethylisoxazole
- Free amino group
Similar isoxazole but no boron or ether chain; classic sulfonamide scaffold
N-(3-Ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives Benzenesulfonamide - 3-Ethylbenzoisoxazole
- Variable sulfonyl substituents
Ethyl group enhances lipophilicity; used in antibacterial studies

Key Observations :

  • The target compound’s dioxaborolane group distinguishes it from traditional sulfonamides, enabling applications in cross-coupling reactions .
  • The (2-methoxyethoxy)methyl side chain likely improves aqueous solubility compared to lipophilic analogues like Alphazole or ethyl-substituted derivatives .

Comparison of Reactivity :

Compound Boron Content Cross-Coupling Potential Hydrolytic Stability
Target Compound Yes High (dioxaborolane) Moderate (stable in anhydrous conditions)
Alphazole No None High (no hydrolytically sensitive groups)
Aryl Boronic Acids Yes High Low (prone to protodeboronation)

The glycol ether chain in the target compound may also mitigate steric hindrance during coupling reactions compared to bulkier boronate esters.

Pharmacological and Physicochemical Properties

Electronic Effects and Solubility
  • Electronic Effects: The electron-withdrawing dioxaborolane group increases the sulfonamide’s acidity compared to amino-substituted analogues like Alphazole. This could enhance binding to target enzymes (e.g., carbonic anhydrase) .
  • Solubility : The (2-methoxyethoxy)methyl chain improves hydrophilicity, contrasting with ethyl- or thiadiazole-substituted sulfonamides in , which are more lipophilic .

Biological Activity

N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H31BN2O7SC_{21}H_{31}BN_{2}O_{7}S with a molecular weight of approximately 466.4 g/mol. The compound contains functional groups such as a sulfonamide group, an isoxazole ring, and a boronate ester which are essential for its biological activity.

PropertyValue
Molecular FormulaC21H31BN2O7S
Molecular Weight466.4 g/mol
IUPAC NameThis compound
LogP3.8229
PSA (Polar Surface Area)148.53 Ų

Biological Activity

Antimicrobial Activity : The sulfonamide group in the compound is known for its broad-spectrum antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways .

Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytostatic activity against various cancer cell lines. Compounds with isoxazole rings have been reported to possess anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation .

Enzyme Inhibition : The compound's structure suggests potential inhibition of cholinesterase enzymes. Similar compounds have demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonamide structure significantly enhanced their antibacterial potency .
  • Cytotoxicity Testing : In vitro assays were conducted on several cancer cell lines using compounds structurally related to the target compound. Results showed IC50 values in the micromolar range, indicating moderate to high cytotoxicity against specific cancer types .
  • Cholinesterase Inhibition Studies : Research highlighted that certain derivatives of sulfonamides exhibited selective inhibition towards BChE over AChE, suggesting potential therapeutic applications in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3,4-dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)-2-(dioxaborolan-2-yl)benzenesulfonamide?

  • Methodology :

  • Stepwise functionalization : Begin with benzenesulfonamide as the core. Introduce the dioxaborolane moiety via Suzuki-Miyaura coupling (using Pd catalysts and aryl halides) .
  • N-alkylation : React the sulfonamide intermediate with (2-methoxyethoxy)methyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the ether-linked substituent.
  • Isoxazole coupling : Attach the 3,4-dimethylisoxazol-5-yl group via nucleophilic substitution or transition-metal-mediated cross-coupling .
  • Key considerations : Monitor reaction progress using TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution).

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 1.3 ppm for dioxaborolane methyl groups; δ 6.5–7.5 ppm for aromatic protons).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.
  • X-ray crystallography : Resolve crystal structures to confirm stereoelectronic effects (refer to similar sulfonamide derivatives in ).

Q. What are the primary challenges in handling this compound’s boronate ester group?

  • Stability issues : The dioxaborolane group is sensitive to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during synthesis.
  • Storage : Store at –20°C under desiccation to prevent boronate cleavage.
  • Functional compatibility : Avoid strong acids/bases; optimize pH in aqueous reactions (e.g., Suzuki couplings at pH 7–9) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the dioxaborolane moiety in cross-coupling reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations to model the boron center’s electrophilicity and transition-state geometries.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess coupling efficiency with aryl halides .
  • Compare computed activation energies with experimental yields to refine catalytic conditions (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What experimental design principles apply to optimizing Suzuki-Miyaura reactions involving this compound?

  • Design of Experiments (DoE) :

  • Use fractional factorial designs to test variables: catalyst loading (0.5–5 mol%), temperature (60–100°C), and base (Na₂CO₃ vs. K₃PO₄).
  • Apply response surface methodology (RSM) to identify optimal conditions for yield and selectivity .
    • Case study : highlights Bayesian optimization for reaction parameter tuning, reducing trial iterations by 40%.

Q. How do structural modifications (e.g., substituent effects on the isoxazole ring) influence biological activity?

  • Structure-activity relationship (SAR) :

  • Synthesize analogs with varied alkyl/aryl groups on the isoxazole (e.g., methyl vs. trifluoromethyl).
  • Test against target enzymes (e.g., cyclooxygenases, proteases) using fluorescence-based assays .
  • Correlate electronic properties (Hammett σ values) with inhibitory potency (IC₅₀).

Q. What contradictions exist in reported crystallographic data for similar sulfonamide derivatives?

  • Data analysis :

  • Compare bond lengths/angles of sulfonamide groups in (e.g., 4-chloro-2-[(E)-({4-[N-(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminio)methyl]-phenolate) with DFT-optimized geometries.
  • Discrepancies may arise from crystal packing forces vs. gas-phase calculations. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.